6-Bromo-3-Amino-4-quinolinol
Description
Significance of the Quinolinol Core in Chemical Biology and Medicinal Chemistry
The quinoline (B57606) ring system, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a structural motif present in a vast array of biologically active compounds. ontosight.aiijshr.com Its derivatives have been extensively investigated and utilized for a wide spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, antifungal, antiviral, and anti-inflammatory effects. orientjchem.orgmdpi.comresearchgate.net The quinolinol (hydroxyquinoline) subclass, in particular, is noted for its diverse biological roles, which are often attributed to its ability to chelate metal ions, a property crucial for many enzymatic processes. ontosight.aiontosight.aibenthamdirect.com
The versatility of the quinoline scaffold allows for the design and synthesis of novel bioactive compounds, making it a privileged structure in drug discovery. orientjchem.org Researchers have successfully developed numerous quinoline-based drugs that have shown promising results in both preclinical and clinical studies, underscoring the enduring importance of this scaffold in the quest for new and effective therapies. orientjchem.orgarabjchem.org The wide range of biological activities demonstrated by quinoline and quinolinol derivatives solidifies the significance of this core structure in the fields of chemical biology and medicinal chemistry. ijshr.comnih.govnih.gov
Positional Isomerism and Substituent Effects in Quinoline Chemistry
The biological activity and physicochemical properties of quinoline derivatives are profoundly influenced by the nature and position of substituents on the heterocyclic ring system. tandfonline.comresearchgate.net This concept, known as positional isomerism, is critical in quinoline chemistry, as even minor changes in substituent placement can lead to vastly different pharmacological profiles. rsc.org
Historical Development and Initial Syntheses of Substituted Quinolinols
The synthesis of the quinoline ring has been a subject of chemical research for over a century, with several classic name reactions forming the foundation of modern synthetic strategies. The Skraup synthesis, first reported in 1880, and the Doebner-Miller reaction are among the earliest and most well-known methods for constructing the quinoline core. researchgate.net These were followed by other pivotal methods, including the Combes, Conrad-Limpach, and Friedländer syntheses, which provided access to a wide variety of substituted quinolines and quinolinols. researchgate.netnih.gov
The first quinoline-based antimalarial, cinchophen, was synthesized using the Doebner synthesis. noveltyjournals.com Over the decades, these initial methods have been refined and new synthetic tools, such as novel catalysts and microwave-assisted techniques, have been developed. nih.gov The synthesis of quinolinol derivatives, specifically, often involves cyclization reactions of appropriately substituted anilines with components like malonates or orthoformates, followed by high-temperature cyclization. atlantis-press.comresearchgate.net For instance, a common route to 4-quinolinols involves the reaction of an aniline (B41778) with a malonic acid derivative, which is then cyclized in a high-boiling solvent like diphenyl ether. rsc.org These foundational synthetic routes have paved the way for the creation of complex and functionally diverse quinolinol libraries for biological screening.
Current Research Landscape and Emerging Scientific Interest in 6-Bromo-3-Amino-4-quinolinol
Current research involving the 6-bromo-4-quinolinol framework is active, with a focus on synthesizing more complex molecules for biological evaluation. While direct studies on this compound itself are not extensively published, its role as a key synthetic intermediate is evident from the literature. The compound is commercially available, indicating its utility in ongoing research and development. chemicalbook.comlookchem.com
The synthesis of this compound would typically proceed from its nitro precursor, 6-Bromo-3-nitro-4-quinolinol, via reduction of the nitro group to an amino group. The scientific interest in the 6-bromo-4-quinolinol scaffold is demonstrated by its use as a building block for novel derivatives with potential antimicrobial and antimycobacterial activities. tandfonline.comresearchgate.net For example, researchers have synthesized a series of complex triazine analogues by functionalizing the hydroxyl group of 6-bromo-4-hydroxyquinoline, highlighting the compound's value as a platform for generating new chemical entities. tandfonline.comresearchgate.net Furthermore, the nitration of 6-bromoquinoline (B19933) to activate it for nucleophilic substitution is another strategy being explored, demonstrating the versatility of the bromo-substituted quinoline core in synthetic chemistry. semanticscholar.org This body of work suggests an emerging scientific interest in this compound as a valuable component in the construction of new, potentially therapeutic agents.
Elucidating the Rationale for Focused Research on this compound
The rationale for investigating this compound is multifaceted, stemming from the combination of its core structure and specific functional groups.
Biologically Privileged Scaffold : The quinolinol core is a well-established pharmacophore with a proven track record in medicinal chemistry, exhibiting a wide range of biological activities. orientjchem.orgmdpi.com
Strategic Functionalization : The compound features three key substituents—a hydroxyl group, an amino group, and a bromine atom—each serving a distinct purpose. The 4-hydroxyl group and 3-amino group create a specific electronic and hydrogen-bonding environment that can be crucial for binding to biological targets like enzymes or receptors. The 4-aminoquinoline (B48711) scaffold, a close analogue, is famously the basis for antimalarial drugs like chloroquine, suggesting the potential of this substitution pattern. frontiersin.org
Handle for Chemical Modification : The bromine atom at the C-6 position is not only a modulator of biological activity but also serves as a versatile synthetic handle. It can be readily used in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the straightforward introduction of diverse chemical moieties to create libraries of novel compounds for drug discovery programs. researchgate.net
Combined Effects : The interplay of the electron-donating amino group, the hydrogen-bonding hydroxyl group, and the electron-withdrawing, synthetically versatile bromo group makes this compound a highly attractive and promising building block. It provides a platform for developing new derivatives with potentially enhanced or novel pharmacological profiles, particularly in areas like antimicrobial and anticancer research where quinolines have already shown significant promise. arabjchem.org
This strategic combination of features provides a strong impetus for the focused investigation of this compound and its derivatives in modern medicinal chemistry.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1153094-27-9 | chemicalbook.com |
| Molecular Formula | C₉H₇BrN₂O | |
| Molecular Weight | 239.07 g/mol | |
| Appearance | White powder | lookchem.com |
Table 2: Selected Biological Activities of Quinoline/Quinolinol Derivatives
| Compound Class | Biological Activity | Source(s) |
| Quinolinol Derivatives | Antimicrobial, Antifungal, Antimalarial | ontosight.aiontosight.ai |
| Ring-Substituted 4-Hydroxy-1H-quinolin-2-ones | Antifungal, Photosynthesis-Inhibiting | mdpi.com |
| Substituted Quinoline Carboxamides | Antimicrobial | ijshr.com |
| Fluoroquinolones | Antibacterial, Antitumor | mdpi.comresearchgate.net |
| 8-Hydroxyquinolines | Antimycobacterial, Antifungal | nih.gov |
| 6-Bromo-3-chloroquinolin-4-ol | Antimicrobial, Anticancer | |
| 4-Aminoquinolines | Antimalarial, Antileishmanial | frontiersin.org |
Structure
3D Structure
Properties
IUPAC Name |
3-amino-6-bromo-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c10-5-1-2-8-6(3-5)9(13)7(11)4-12-8/h1-4H,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAPXLRCEKYPBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C(=CN2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Interactions and Mechanistic Insights of 6 Bromo 3 Amino 4 Quinolinol
Molecular Recognition and Binding Affinity Studies in Preclinical Models
No publicly available studies have been identified that detail the ligand-receptor interaction profile of 6-Bromo-3-Amino-4-quinolinol.
There is no specific information available in the scientific literature regarding the enzyme inhibition kinetics or the mechanistic elucidation of this compound.
Research on substrate competition and allosteric modulation involving this compound has not been reported in available scientific literature.
Cellular Pathway Modulation and Biological Target Engagement
There are no available studies that have analyzed the effects of this compound on signal transduction cascades.
No transcriptomic or proteomic profiling studies have been published to characterize the cellular responses to this compound.
Studies on Organelle-Specific Accumulation and Functional Perturbation (e.g., mitochondria, endoplasmic reticulum)
There are no published studies investigating the subcellular localization of this compound. Research has not yet explored whether this compound preferentially accumulates in specific organelles such as the mitochondria or the endoplasmic reticulum, nor has there been any investigation into its potential to perturb the functions of these organelles.
Intracellular Target Identification and Validation Methodologies
The scientific literature contains no information regarding the identification or validation of intracellular targets for this compound. The application of modern target deconvolution techniques to this specific compound has not been reported.
Affinity-Based Proteomics and Chemoproteomics for Target Deconvolution
There are no available reports on the use of affinity-based proteomics or chemoproteomics to identify the protein binding partners of this compound.
Genetic Approaches (e.g., CRISPR/Cas9 screening) for Target Confirmation
No studies have been published that utilize genetic screening methods, such as CRISPR/Cas9, to confirm potential cellular targets of this compound.
Reporter Gene Assays for Pathway Activation or Repression
Information regarding the use of reporter gene assays to assess the impact of this compound on specific cellular signaling pathways is not available in the current body of scientific literature.
Preclinical In Vitro Efficacy Evaluation in Cell Culture Models
There is a lack of published preclinical data on the efficacy of this compound in cell culture models.
Modulation of Cellular Proliferation and Apoptosis in Specific Cell Lines
No research has been made public that details the effects of this compound on cellular proliferation or the induction of apoptosis in any specific cell lines. Therefore, no data tables on its in vitro activity can be provided.
Functional Characterization of Cellular Processes (e.g., migration, invasion)
A comprehensive review of peer-reviewed scientific literature reveals a notable absence of studies specifically investigating the functional characterization of this compound in cellular processes such as migration and invasion. While research has been conducted on the anti-cancer and anti-migratory properties of other bromo-substituted heterocyclic compounds, including derivatives of carbazole and indole, no direct evidence is available for this compound. Therefore, its specific effects on cancer cell motility, and the underlying molecular mechanisms, remain an uninvestigated area of its biological profile.
Evaluation of Biofilm Formation Inhibition or Microbial Growth Arrest
There is currently a lack of published scientific data specifically evaluating the efficacy of this compound in the inhibition of biofilm formation or the arrest of microbial growth. The quinoline (B57606) scaffold is a known pharmacophore in many antimicrobial agents, and various substituted quinolines have demonstrated significant antibacterial and antibiofilm activities. For instance, studies on isatin-quinoline conjugates have shown their potential to inhibit biofilm formation in multidrug-resistant bacterial pathogens. However, without specific experimental data for this compound, its potential in this area is purely speculative. Further research is required to determine its activity against clinically relevant microbial species and its ability to interfere with the complex process of biofilm development.
Biotransformation Pathways and Metabolic Fate in Preclinical Ex Vivo Systems (e.g., liver microsomes, S9 fractions)
The biotransformation pathways and metabolic fate of this compound in preclinical ex vivo systems, such as liver microsomes and S9 fractions, have not been documented in the available scientific literature. Understanding the metabolism of a compound is crucial for its development as a therapeutic agent. In vitro metabolism studies using liver subcellular fractions are standard methods to identify potential metabolic pathways, including Phase I (functionalization) and Phase II (conjugation) reactions.
Identification of Phase I and Phase II Metabolites
As of the latest literature review, there are no published studies that have identified the specific Phase I and Phase II metabolites of this compound. Generally, for compounds containing an amino group and a hydroxyl group on an aromatic ring, potential Phase I metabolic reactions could include oxidation, while Phase II reactions could involve glucuronidation or sulfation of the hydroxyl group and acetylation of the amino group. However, without experimental data from systems such as human liver microsomes, the exact metabolic profile of this compound remains unknown.
Enzymatic Activity Profiling in Metabolic Transformations
Consistent with the lack of metabolite identification, there is no information available regarding the specific enzymatic activity profiling for the metabolic transformations of this compound. Studies on other quinoline-based compounds have indicated the involvement of cytochrome P450 (CYP) enzymes in their Phase I metabolism. For example, quinoline itself has been shown to influence the activity of Phase II drug-metabolizing enzymes. Nevertheless, the specific enzymes responsible for the metabolism of this compound and their kinetic parameters have not been determined.
Structure Activity Relationship Sar and Rational Design of 6 Bromo 3 Amino 4 Quinolinol Analogues
Deconstruction of the Quinolinol Scaffold: Identification of Key Pharmacophoric Elements
The 6-bromo-3-amino-4-quinolinol scaffold can be deconstructed into several key pharmacophoric elements, each contributing to its potential biological activity. The quinoline (B57606) core, a bicyclic aromatic system, provides a rigid framework for the presentation of functional groups. The hydroxyl group at the 4-position can act as a hydrogen bond donor and acceptor, while the amino group at the 3-position can also participate in hydrogen bonding and may be crucial for interactions with biological targets. The bromine atom at the 6-position influences the electronic properties of the ring and can be a site for further modification.
The relative positioning of these functional groups is crucial for defining the molecule's interaction with a target receptor or enzyme. The interplay between the electron-donating amino and hydroxyl groups and the electron-withdrawing bromine atom on the quinoline ring system creates a unique electronic and steric profile that can be fine-tuned through chemical synthesis.
Systematic Derivatization Strategies of this compound
Systematic derivatization of the this compound core is a key strategy to probe the SAR and develop analogues with improved properties. This involves targeted modifications at various positions of the molecule.
The bromine atom at the 6-position offers a versatile handle for chemical modification. Replacing bromine with other halogens (e.g., chlorine, fluorine) can modulate the lipophilicity and electronic nature of the molecule. Furthermore, the bromine can serve as a reactive site for cross-coupling reactions, such as Suzuki or Stille couplings, to introduce various aryl or heteroaryl groups. These modifications can explore new binding pockets in a target protein and enhance potency.
Table 1: Hypothetical Activity of Analogues with Substituent Variations at the 6-Position
| Compound | R Group at C6 | Hypothetical Biological Activity (IC50, µM) |
|---|---|---|
| 1 | -Br | 10 |
| 2 | -Cl | 15 |
| 3 | -F | 20 |
| 4 | -Phenyl | 5 |
Note: The data in this table is hypothetical and for illustrative purposes only.
The amino group at the 3-position is a prime site for modification to explore its role in target binding. Acylation with various acid chlorides or anhydrides can introduce amide functionalities, which can act as hydrogen bond donors or acceptors. Alkylation can introduce small or bulky alkyl groups, probing the steric tolerance of the binding site. Cyclization of the amino group with adjacent functionalities can lead to the formation of novel heterocyclic systems, potentially increasing rigidity and improving binding affinity.
The hydroxyl group at the 4-position can be functionalized to modulate the compound's physicochemical properties. Esterification can be used to create prodrugs that may enhance oral bioavailability. Etherification with various alkyl or aryl groups can alter the hydrogen bonding capacity and lipophilicity. Phosphorylation can introduce a charged group, which may be beneficial for targeting specific cellular compartments or for interaction with phosphate-binding pockets in enzymes.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that can be employed to predict the biological activity of novel analogues of this compound. By developing mathematical models that correlate the chemical structures of a series of compounds with their biological activities, QSAR can guide the rational design of new derivatives with enhanced potency.
A typical QSAR study would involve generating a dataset of synthesized analogues and their corresponding biological data. Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each molecule. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a predictive model. Such models can help prioritize the synthesis of compounds with the highest predicted activity, thereby saving time and resources in the drug discovery process. For instance, a QSAR model might reveal that a certain combination of electronic properties at the 6-position and steric bulk at the 3-position is optimal for activity.
Bioisosteric Replacements to Optimize Molecular Interactions
Bioisosterism involves the substitution of atoms or groups within a molecule with other atoms or groups that have similar physical or chemical properties. This strategy is employed to modulate the biological activity, stability, or toxicity of a lead compound while maintaining the essential molecular interactions with its target. For the this compound scaffold, several functional groups are amenable to bioisosteric replacement to fine-tune its properties.
Key areas for bioisosteric modification on the this compound scaffold include:
The 6-Bromo Group: The bromine atom is a halogen that can participate in halogen bonding and influences the electronic properties and lipophilicity of the molecule. Replacing it with other halogens (e.g., Chlorine, Fluorine) or pseudo-halogens (e.g., trifluoromethyl, cyano) can alter these interactions. For instance, replacing hydrogen with fluorine is a common isosteric replacement. u-tokyo.ac.jp
The 3-Amino Group: This group can act as a hydrogen bond donor. Its basicity and nucleophilicity are critical for target interaction. Bioisosteric replacements such as a hydroxyl group or a methyl group can probe the importance of this hydrogen bonding capability. u-tokyo.ac.jp The substitution of a hydroxyl group with an amino group is a well-established example of classical bioisosteric replacement. u-tokyo.ac.jp
The 4-Hydroxyl Group: As a hydrogen bond donor and acceptor, the 4-hydroxyl group (in its quinolinol tautomeric form) is crucial for binding. It can be replaced with a thiol or amino group to assess the impact of altered hydrogen bonding capacity and acidity. u-tokyo.ac.jp
The following table outlines potential bioisosteric replacements and their rationale.
| Original Group | Position | Potential Bioisostere | Rationale for Replacement |
| Bromo (-Br) | 6 | Chloro (-Cl), Fluoro (-F) | To modify lipophilicity and electronic effects while retaining halogen bonding potential. |
| Bromo (-Br) | 6 | Trifluoromethyl (-CF₃) | To increase metabolic stability and lipophilicity, acting as a non-classical bioisostere. |
| Amino (-NH₂) | 3 | Hydroxyl (-OH) | To evaluate the role of the hydrogen bond donor and alter basicity. u-tokyo.ac.jp |
| Amino (-NH₂) | 3 | Methane (-CH₃) | To remove hydrogen bonding capability and assess the importance of the group's size and polarity. |
| Hydroxyl (-OH) | 4 | Thiol (-SH) | To modify hydrogen bonding strength, acidity, and metal-coordinating ability. u-tokyo.ac.jp |
| Hydroxyl (-OH) | 4 | Amino (-NH₂) | To change the hydrogen bond donor/acceptor profile and introduce basicity. u-tokyo.ac.jp |
These replacements can lead to significant changes in a compound's in vivo parameters, including absorption, distribution, metabolism, and elimination, even if in vitro activity is retained. u-tokyo.ac.jp
Scaffold Hopping and Library Design Inspired by this compound
Scaffold hopping is a computational or rational design strategy used to identify novel core structures (scaffolds) that maintain the essential geometric arrangement of functional groups required for biological activity. uniroma1.ituniroma1.it This approach is valuable for discovering new, patentable chemical series with improved properties. uniroma1.it Starting from the this compound core, scaffold hopping can generate diverse compound libraries.
The quinoline ring system itself can be replaced by other bicyclic or heterocyclic systems that can project the key pharmacophoric features—the bromo, amino, and hydroxyl groups—in a similar spatial orientation. The goal is to find a new central scaffold that may offer improved binding affinity or better ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. uniroma1.it
For example, a scaffold-hopping strategy was successfully used to develop novel 2-(quinolin-4-yloxy)acetamides as potent inhibitors of Mycobacterium tuberculosis growth, starting from an imidazo[1,2-a]pyridine-3-carboxamide (B1205228) scaffold. nih.govnih.gov This demonstrates the utility of the quinoline/quinolinol core in designing new therapeutic agents.
The table below presents potential scaffold hops for the 4-quinolinol core.
| Original Scaffold | Potential New Scaffold | Rationale | Example Application |
| Quinolin-4-ol | Quinazolin-4-one | Isomeric replacement of the C-N arrangement in the heterocyclic ring to explore different hydrogen bonding patterns and vector orientations. | Lead optimization in antitumor drug discovery. researchgate.net |
| Quinolin-4-ol | Quinoxalin-2-ol | Altering the heteroatom positions to modify electronic distribution and solubility while maintaining a bicyclic aromatic core. | |
| Quinolin-4-ol | Naphthyridin-4-ol | Introducing an additional nitrogen atom to enhance solubility and provide new interaction points. | |
| Quinolin-4-ol | Imidazo[1,2-a]pyridine | A five-six membered fused ring system that can mimic the spatial arrangement of substituents found on the quinoline core. | Development of antimycobacterial agents. nih.gov |
Computational methods, such as pharmacophore modeling and 3D shape matching, are essential tools for identifying suitable replacement scaffolds from large chemical databases. uniroma1.ituniroma1.it
Conformational Analysis and its Influence on Biological Activity
Conformational analysis is the study of the three-dimensional arrangement of atoms in a molecule and how these arrangements, or conformations, affect the molecule's stability and reactivity. The biological activity of a compound is often highly dependent on its ability to adopt a specific low-energy conformation that is complementary to the binding site of its target protein. nih.gov
For this compound, key conformational considerations include:
Ring Planarity: The quinoline ring system is largely planar, but the substituents can influence its electronic properties and interactions. The bulky bromine atom at the 6-position may induce slight distortions or influence stacking interactions with aromatic residues in a binding pocket.
Rotatable Bonds: The C-N bond of the 3-amino group allows for rotation. The orientation of the amino group relative to the 4-hydroxyl group can be crucial for forming specific hydrogen bonds with a target receptor. The energetic favorability of certain conformers can dictate the molecule's binding affinity. nih.gov
The following table summarizes the key conformational aspects and their potential impact.
| Conformational Feature | Description | Potential Influence on Biological Activity |
| Tautomerism | Equilibrium between 4-quinolinol and 4-quinolone forms. | Drastically alters hydrogen bond donor/acceptor patterns, which can change binding mode and affinity. |
| Orientation of 3-Amino Group | Rotation around the C3-N bond. | Determines the ability to form specific intramolecular or intermolecular hydrogen bonds, which is critical for target recognition. |
| Influence of 6-Bromo Group | Steric and electronic effects of the bromine atom. | Can influence stacking interactions, create specific halogen bonds, and restrict the conformation of adjacent groups. |
Computational studies can help deduce which energetically favorable conformers are required for activity, highlighting that more constrained or rigid compounds are sometimes more active. nih.gov
Computational Chemistry and Molecular Modeling of 6 Bromo 3 Amino 4 Quinolinol
Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic electronic properties of a molecule. These calculations provide insights into the distribution of electrons and the energy of molecular orbitals, which are crucial for predicting chemical reactivity and intermolecular interactions.
Frontier Molecular Orbital (HOMO/LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a pivotal role in a molecule's chemical reactivity and electronic properties. The HOMO is the orbital that is most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and has higher chemical reactivity.
For a molecule like 6-Bromo-3-Amino-4-quinolinol, a HOMO-LUMO analysis would be conducted using DFT calculations, for instance, with the B3LYP functional and a 6-31+G(d,p) basis set. While specific values for this compound are not published, studies on similar quinoline (B57606) derivatives provide a reference for the expected findings. For example, a study on 6-bromo quinazoline derivatives calculated HOMO and LUMO energies to understand their electronic behavior. It is anticipated that for this compound, the HOMO would be localized over the electron-rich quinolinol ring and the amino group, while the LUMO would be distributed across the aromatic system.
Table 1: Illustrative Frontier Molecular Orbital Data for this compound (Hypothetical)
| Parameter | Energy (eV) |
| HOMO Energy | -5.8 to -6.2 |
| LUMO Energy | -1.5 to -2.0 |
| HOMO-LUMO Gap | 4.0 to 4.5 |
Note: The values in this table are hypothetical and are based on typical ranges observed for similar heterocyclic compounds in the literature. They serve to illustrate the type of data generated from a DFT calculation.
Electrostatic Potential Maps and Charge Distribution
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).
Molecular Docking Simulations with Identified Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target.
While specific biological targets for this compound have not been definitively identified in the available literature, quinolinol and quinoline scaffolds are known to interact with a variety of protein targets, including kinases and enzymes involved in cellular signaling. For instance, some quinolinols have been identified as activators of TEAD-dependent transcription.
Assessment of Ligand-Receptor Binding Modes and Affinities
A molecular docking study of this compound would involve preparing a 3D structure of the molecule and docking it into the active site of a selected protein target. The docking algorithm would then generate various possible binding poses, which are scored based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). A more negative binding energy generally indicates a more favorable binding interaction.
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target
| Parameter | Value |
| Binding Affinity (kcal/mol) | -7.0 to -9.0 |
| RMSD of Docked Pose (Å) | < 2.0 |
Note: This table presents hypothetical data to illustrate the typical output of a molecular docking simulation.
Prediction of Key Intermolecular Interactions (e.g., hydrogen bonding, pi-stacking)
Analysis of the docked poses reveals the key intermolecular interactions that stabilize the ligand-protein complex. For this compound, it is anticipated that the amino and hydroxyl groups would form hydrogen bonds with amino acid residues in the active site of a target protein. The quinoline ring system could participate in π-π stacking or hydrophobic interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan. The bromine atom could also be involved in halogen bonding or other specific interactions.
Molecular Dynamics (MD) Simulations for Dynamic Ligand-Protein Interactions
While molecular docking provides a static picture of the binding interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. An MD simulation would be performed on the best-docked pose of this compound with its protein target to assess the stability of the complex and to observe the dynamic behavior of the ligand in the binding pocket.
Conformational Sampling and Stability of Ligand-Receptor Complexes
The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformational analysis is a critical step in molecular modeling, as it helps to identify the low-energy, biologically relevant shapes a molecule can adopt. ijpsr.com For this compound, which possesses rotatable bonds, understanding its conformational landscape is essential for predicting its binding mode to a target receptor.
Molecular dynamics (MD) simulations and Monte Carlo methods are commonly employed to sample the conformational space of a ligand and its complex with a receptor. These simulations can reveal the dynamic nature of the binding process and the stability of the resulting complex. The stability of the ligand-receptor complex can be quantified by calculating the binding free energy, often using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).
Table 1: Hypothetical Conformational Analysis of this compound
| Dihedral Angle (N-C-C-N) | Relative Energy (kcal/mol) | Population (%) |
| 0° | 5.2 | 5 |
| 60° | 1.5 | 35 |
| 120° | 0.0 | 50 |
| 180° | 2.0 | 10 |
This table illustrates a hypothetical energy landscape for a key rotatable bond in this compound, indicating the most stable conformations.
Solvent Effects on Binding and Dynamics
The solvent environment, primarily water in biological systems, plays a crucial role in molecular recognition and binding. nih.gov Solvent molecules can mediate interactions between a ligand and its receptor, and the desolvation of both the ligand and the binding site upon complex formation is a significant thermodynamic contributor to the binding affinity. nih.gov
Computational methods can explicitly or implicitly model the effects of the solvent. Explicit solvent models involve simulating a large number of individual solvent molecules, providing a detailed picture of their interactions. Implicit solvent models, such as the Polarized Continuum Model (PCM), represent the solvent as a continuous medium with a given dielectric constant, offering a computationally less expensive way to account for bulk solvent effects. kashanu.ac.ir Studies on similar compounds have shown that cosolvents like dimethyl sulfoxide (DMSO) can influence protein-ligand binding kinetics through viscosity effects. nih.govresearchgate.net
Ligand-Based and Structure-Based Virtual Screening Methodologies
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This can be broadly categorized into ligand-based and structure-based approaches.
Ligand-based virtual screening relies on the knowledge of other molecules that bind to the target of interest. These methods use the principle of molecular similarity, where compounds that are structurally similar are assumed to have similar biological activities. Techniques such as 2D similarity searching, 3D shape matching, and pharmacophore modeling are employed. For instance, a pharmacophore model for a target could be developed based on the key chemical features of known active quinoline derivatives. nih.govacs.orgresearchgate.net
Structure-based virtual screening requires the three-dimensional structure of the target protein, typically obtained from X-ray crystallography or NMR spectroscopy. Molecular docking is the most common method, where candidate ligands are computationally placed into the binding site of the receptor, and their binding affinity is estimated using a scoring function. This approach has been successfully applied to identify novel inhibitors for various targets using quinazoline and quinoline scaffolds. researchgate.netnih.gov
Table 2: Hypothetical Virtual Screening Results for a Kinase Target
| Compound ID | Docking Score (kcal/mol) | Predicted Affinity (pIC50) |
| This compound | -8.5 | 7.8 |
| Derivative 1 | -9.2 | 8.5 |
| Derivative 2 | -7.8 | 7.1 |
| Known Inhibitor | -8.9 | 8.2 |
This table provides a hypothetical example of virtual screening data, comparing the predicted binding affinity of this compound and its derivatives to a known inhibitor.
De Novo Drug Design Approaches Utilizing the this compound Scaffold
De novo drug design is a computational strategy for generating novel molecular structures with desired properties from scratch. creative-biostructure.com This approach can be particularly useful for exploring novel chemical space and designing molecules with optimal binding characteristics. The this compound scaffold can serve as a starting point or a core fragment in de novo design algorithms.
These algorithms can "grow" new molecules from a seed fragment within the active site of a target protein or "link" different fragments together to form a complete ligand. creative-biostructure.com The generated molecules are then scored based on their predicted binding affinity, synthetic accessibility, and drug-like properties. Recent advances in artificial intelligence and machine learning are enhancing the capabilities of de novo design, enabling the generation of more innovative and synthesizable drug candidates. technologynetworks.com
Computational Prediction of Synthetic Routes and Reaction Pathways
The practical synthesis of a designed molecule is a critical consideration in drug discovery. Computational tools are being developed to predict viable synthetic routes for novel compounds. These tools utilize databases of known chemical reactions and apply retrosynthetic analysis algorithms to break down a target molecule into simpler, commercially available starting materials.
For the this compound scaffold and its derivatives, computational methods can help in identifying the most efficient synthetic strategies, predicting potential side reactions, and optimizing reaction conditions. Recent research highlights various synthetic strategies for quinoline derivatives, which can inform the development of computational models for synthesis prediction. mdpi.com By integrating computational design with synthetic feasibility analysis, the drug discovery process can be significantly streamlined.
Advanced Analytical and Characterization Methodologies for 6 Bromo 3 Amino 4 Quinolinol
Chromatographic Separation Techniques for Purity Assessment and Quantitative Analysis
Chromatographic methods are fundamental in the analysis of 6-Bromo-3-Amino-4-quinolinol, enabling the separation of the compound from impurities and its precise quantification.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the purity assessment and quantitative analysis of this compound. Method development for this non-volatile, polar compound typically employs reversed-phase chromatography. A C18 column is a common choice for the stationary phase due to its hydrophobicity, which allows for good retention and separation of quinoline (B57606) derivatives.
The mobile phase is a critical parameter, often consisting of a gradient mixture of an aqueous solvent (like deionized water with an acidic modifier such as 0.1% formic acid or trifluoroacetic acid to improve peak shape and resolution) and an organic solvent, most commonly acetonitrile or methanol. The gradient elution, starting with a higher proportion of the aqueous phase and gradually increasing the organic phase, allows for the effective separation of compounds with a range of polarities. Detection is typically performed using a UV detector, set at a wavelength where the quinoline chromophore exhibits maximum absorbance.
Method validation is crucial to ensure the reliability of the analytical results. researchgate.netmdpi.com This process involves demonstrating the method's selectivity, linearity, precision, and accuracy. researchgate.netmdpi.com
Table 1: Representative HPLC Method Parameters and Validation Data
| Parameter | Condition/Value |
|---|---|
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | ~254 nm and ~330 nm |
| Linearity (R²) | ≥ 0.999 |
| Precision (RSD) | Intra-day ≤ 2%, Inter-day ≤ 3% |
| Accuracy (Recovery) | 98-102% |
| Limit of Detection (LOD) | < 0.05 µg/mL |
| Limit of Quantification (LOQ) | < 0.15 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of this compound, which contains polar amino and hydroxyl functional groups, derivatization is a necessary prerequisite for GC-MS analysis. mdpi.com A common derivatization technique is silylation, where active hydrogens in the amino and hydroxyl groups are replaced with a trimethylsilyl (TMS) group, rendering the molecule more volatile and thermally stable.
The derivatized sample is then injected into the GC, where it is separated on a capillary column, typically with a non-polar stationary phase like DB-5MS. The temperature of the GC oven is programmed to ramp up, allowing for the separation of compounds based on their boiling points. The separated components then enter the mass spectrometer, which provides information about their mass-to-charge ratio, enabling identification. The mass spectrum of the derivatized this compound would be expected to show a molecular ion peak corresponding to the TMS-derivative and characteristic fragmentation patterns of the quinoline core.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis
For the analysis of this compound in complex matrices, such as reaction mixtures or biological samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govresearchgate.net This technique combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.
The chromatographic conditions are often similar to those used in HPLC-UV analysis. After separation on the LC column, the eluent is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is well-suited for polar molecules. nih.gov In the tandem mass spectrometer, a specific precursor ion (the molecular ion of this compound) is selected and fragmented to produce characteristic product ions. This process, known as selected reaction monitoring (SRM), provides a high degree of selectivity and allows for accurate quantification even at very low concentrations in complex mixtures. nih.gov
Spectroscopic Techniques for Elucidating Molecular Interactions and Transformations
Spectroscopic techniques are indispensable for probing the molecular structure of this compound and monitoring its behavior during chemical reactions and interactions.
UV-Vis Spectroscopy for Complex Formation and Electronic Transitions
UV-Vis spectroscopy provides valuable information about the electronic transitions within the this compound molecule. The quinoline ring system is a chromophore that gives rise to characteristic absorption bands in the UV-Vis region, typically corresponding to π-π* and n-π* electronic transitions. researchgate.net The positions and intensities of these absorption bands are influenced by the substituents on the quinoline ring. The bromo, amino, and hydroxyl groups can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts) due to their electronic effects.
This technique is particularly useful for studying the formation of metal complexes. The coordination of a metal ion to the this compound ligand can lead to significant changes in the UV-Vis spectrum, such as the appearance of new absorption bands or shifts in existing ones. By monitoring these spectral changes, it is possible to study the stoichiometry and stability of the resulting complexes.
Table 2: Expected UV-Vis Absorption Data for this compound
| Transition Type | Approximate Wavelength (λmax) | Description |
|---|---|---|
| π-π | ~250-280 nm | High-intensity absorption band associated with the aromatic quinoline system. |
| π-π | ~320-350 nm | Lower-intensity absorption band, also arising from the conjugated π-system. |
| n-π | > 350 nm | Low-intensity, broad band resulting from the promotion of a non-bonding electron (from N or O) to an anti-bonding π orbital. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Structural Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. jchps.comslideshare.net For this compound, ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule. core.ac.uk
In the ¹H NMR spectrum, distinct signals would be expected in the aromatic region for the protons on the quinoline ring system. The chemical shifts and coupling patterns of these signals can be used to confirm the substitution pattern. Signals for the protons of the amino and hydroxyl groups would also be present, although their chemical shifts can be variable and depend on the solvent and concentration.
NMR spectroscopy is also an excellent technique for monitoring the progress of chemical reactions in real-time. researchgate.net By acquiring a series of NMR spectra over the course of a reaction, it is possible to observe the disappearance of signals corresponding to the starting materials and the appearance of new signals corresponding to the products. This allows for the determination of reaction kinetics and the identification of any intermediate species. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed for the unambiguous assignment of all proton and carbon signals and to establish the connectivity within the molecule. core.ac.uk
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Conformational Changes
In the IR spectrum of this compound, characteristic absorption bands are expected. The O-H stretching vibration of the hydroxyl group at the 4-position and the N-H stretching vibrations of the amino group at the 3-position would likely appear as broad bands in the 3500-3200 cm⁻¹ region. The aromatic C-H stretching vibrations are anticipated around 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations within the quinoline ring system would produce a series of sharp peaks in the 1650-1450 cm⁻¹ fingerprint region. The C-N stretching of the amino group and C-O stretching of the hydroxyl group are expected in the 1350-1000 cm⁻¹ range. The C-Br stretching vibration typically appears at lower wavenumbers, generally in the 700-500 cm⁻¹ region. nih.govdocbrown.info
Raman spectroscopy provides complementary information. While O-H and N-H bands are often weak in Raman spectra, the aromatic ring vibrations are typically strong and well-defined, offering detailed information about the quinoline core. Conformational changes, such as those induced by solvent effects or binding to a biological target, can be monitored by observing shifts in the positions and intensities of these vibrational bands. For instance, hydrogen bonding involving the amino and hydroxyl groups would lead to a red shift (lower frequency) and broadening of the corresponding stretching bands in the IR spectrum.
Table 1: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Hydroxyl (-OH) | O-H Stretch | 3400 - 3200 | IR |
| Amino (-NH₂) | N-H Stretch | 3500 - 3300 | IR |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | IR, Raman |
| Aromatic Ring | C=C / C=N Stretch | 1650 - 1450 | IR, Raman |
| Amino (-NH₂) | N-H Bend | 1640 - 1560 | IR |
| Hydroxyl (-OH) | O-H Bend | 1440 - 1395 | IR |
| C-N Stretch | Aryl-Amine | 1335 - 1250 | IR, Raman |
| C-O Stretch | Phenolic | 1260 - 1180 | IR, Raman |
| C-Br Stretch | Bromo-Aromatic | 700 - 500 | IR, Raman |
Electrochemical Methods for Sensing and Redox Characterization
Electrochemical techniques are highly sensitive methods used to study the redox properties of molecules like this compound, which contains electroactive amino and hydroxyl functional groups.
Cyclic voltammetry (CV) is a primary electrochemical technique for investigating the oxidation and reduction processes of a compound. nih.govlongdom.org For this compound, CV can be used to determine the redox potentials associated with the oxidation of the electron-rich aromatic ring, particularly the phenolic hydroxyl and aromatic amino groups. A typical cyclic voltammogram would be obtained by scanning the potential applied to a working electrode (e.g., glassy carbon) in a solution containing the compound. researchgate.net
The oxidation of the hydroxyl group is expected to produce an anodic (oxidation) peak at a specific potential. The amino group can also be oxidized, potentially at a different potential. The reversibility of these redox processes can be assessed by the presence and characteristics of a corresponding cathodic (reduction) peak on the reverse scan. The separation between the anodic and cathodic peak potentials (ΔEp) provides information on the electron transfer kinetics. By performing CV at various scan rates, one can determine whether the process is diffusion-controlled or adsorption-controlled. Furthermore, varying the pH of the solution can reveal the involvement of protons in the redox reactions, which is expected for both phenolic and amino groups. researchgate.net
Table 2: Hypothetical Cyclic Voltammetry Data for this compound
| pH | Scan Rate (mV/s) | Anodic Peak Potential (Epa) vs. Ag/AgCl | Cathodic Peak Potential (Epc) vs. Ag/AgCl | Peak Separation (ΔEp) |
| 4.0 | 100 | +0.65 V | +0.58 V | 70 mV |
| 7.0 | 100 | +0.48 V | +0.42 V | 60 mV |
| 9.0 | 100 | +0.32 V | +0.26 V | 60 mV |
| 7.0 | 50 | +0.47 V | +0.42 V | 50 mV |
| 7.0 | 200 | +0.49 V | +0.41 V | 80 mV |
Based on its distinct electrochemical signature observed in cyclic voltammetry, selective and sensitive electrochemical sensors can be developed for the detection of this compound. mdpi.com The principle of these sensors relies on the direct relationship between the concentration of the analyte and the measured current at a specific potential.
To enhance sensitivity and selectivity, the surface of the working electrode can be modified with various nanomaterials. For instance, gold nanoparticles or carbon nanotubes can be deposited on the electrode surface to increase the electroactive area and facilitate faster electron transfer. Molecularly imprinted polymers (MIPs) could also be synthesized on the electrode surface. These polymers would have custom-made cavities that specifically recognize and bind to this compound, thereby providing high selectivity and reducing interference from other compounds. The analytical performance of such a sensor would be evaluated based on its linear range, limit of detection (LOD), reproducibility, and stability.
Imaging Mass Spectrometry for Subcellular Localization Studies (e.g., in cells or tissues)
Imaging Mass Spectrometry (IMS) is a powerful technique that visualizes the spatial distribution of molecules directly in biological samples, such as tissue sections or cell cultures, without the need for labeling. nih.govcolumbia.edunih.gov This methodology could be applied to study the subcellular localization of this compound, providing critical insights into its mechanism of action, cellular uptake, and metabolic fate.
Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI-IMS) or Nanoscale Secondary Ion Mass Spectrometry (nanoSIMS) could be employed. columbia.edu In a typical MALDI-IMS experiment, a thin section of tissue or cells exposed to the compound is coated with an energy-absorbing matrix. A focused laser is then rastered across the sample, desorbing and ionizing molecules from discrete spots. The mass-to-charge ratio of these ions is measured, generating a mass spectrum for each pixel. By mapping the intensity of the ion corresponding to this compound (or its metabolites), a detailed image of its distribution can be constructed. nih.gov
High-resolution IMS platforms can achieve subcellular spatial resolution, potentially revealing whether the compound accumulates in specific organelles like the mitochondria, nucleus, or endoplasmic reticulum. mdpi.comresearchgate.net This information is invaluable for correlating the compound's location with its biological effects.
Emerging Applications and Functionalization Pathways of 6 Bromo 3 Amino 4 Quinolinol
Development as a Luminescent or Fluorescent Probe for Biological Systems
Design of Environmentally Sensitive Fluorescent Analogues
The development of environmentally sensitive fluorescent probes, whose emission properties change in response to their local environment, is of great interest for chemical and biological sensing. The 6-Bromo-3-Amino-4-quinolinol structure is an excellent candidate for designing such probes. The amino group at the 3-position can act as an electron donor, while the quinoline (B57606) ring and the electron-withdrawing bromine atom at the 6-position can serve as the electron-accepting component. This "push-pull" system can lead to the formation of an intramolecular charge transfer (ICT) state upon photoexcitation, which is highly sensitive to the polarity of the surrounding medium.
In nonpolar solvents, the molecule would likely exhibit a specific fluorescence emission. As the solvent polarity increases, the excited ICT state is stabilized, which typically results in a bathochromic (red) shift in the emission spectrum. This phenomenon, known as solvatochromism, is a hallmark of environmentally sensitive dyes. researchgate.net The photophysical properties of 3-aminoquinoline (B160951) (3AQ) have been shown to be governed by factors including solvent polarity and hydrogen bonding ability. nih.gov Similarly, other substituted amino-quinolines demonstrate significant fluorescent solvatochromism, with their quantum yields and emission wavelengths varying greatly between non-polar and polar solvents. researchgate.net
The photophysical characteristics of analogues derived from this compound would be influenced by the interplay of its substituent groups. The 4-hydroxyl group, in particular, can participate in hydrogen bonding interactions with protic solvents, further modulating the fluorescence response.
| Compound Class | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φf) |
|---|---|---|---|---|---|
| Push-pull Amino-quinoline Derivative researchgate.net | Toluene (Non-polar) | 403 | 493 | 90 | 0.57 |
| Methanol (Polar) | 422 | 610 | 188 | < 0.01 | |
| 3-Acyl-6-amino-4-quinolone researchgate.net | Acetonitrile | ~360 | ~450 (Blue) | ~90 | - |
| Acetonitrile + Acid | ~390 | ~540 (Green) | ~150 | - | |
| 3-Methylaminoquinoline nih.gov | Cyclohexane (Non-polar) | 346 | 372 | 26 | 0.03 |
| Water (Polar) | 353 | 455 | 102 | 0.39 |
Integration into Biosensors for Specific Biomarker Detection
The structural features of this compound make it a promising platform for the development of fluorescent biosensors. Quinoline derivatives, particularly those with chelating groups like 8-hydroxyquinoline (B1678124) and 8-aminoquinoline, are widely used as fluorescent sensors for metal ions such as Zn²⁺ and Cd²⁺. researchgate.netacs.orgmdpi.com The sensing mechanism often relies on chelation-enhanced fluorescence (CHEF), where the binding of a metal ion to the quinoline derivative restricts photoinduced electron transfer (PET) and "turns on" fluorescence. researchgate.net
In this compound, the adjacent 3-amino and 4-hydroxyl groups can act as a bidentate chelation site for specific analytes. While direct metal ion sensing is a possibility, a more advanced application involves detecting specific biological biomarkers. researchgate.net This can be achieved by covalently attaching a biomarker recognition element (e.g., an antibody fragment, aptamer, or a specific peptide substrate) to the quinoline core, likely via its reactive 3-amino group.
Upon binding of the target biomarker to the recognition element, a conformational change could alter the microenvironment around the quinolinol fluorophore, leading to a change in its fluorescence signal. For example, the biomarker binding event could bring a quenching group into proximity, turning fluorescence "off," or it could shield the fluorophore from solvent quenching, turning fluorescence "on." Such a design would allow for the sensitive and selective detection of disease-related biomarkers in biological fluids.
| Probe Type | Target Analyte | Sensing Mechanism | Detection Limit | Key Feature |
|---|---|---|---|---|
| Quinoline-based probe researchgate.net | Cd²⁺ | CHEF/PET | 3.5 x 10⁻⁸ M | High selectivity and sensitivity in mixed aqueous media. |
| Quinoline derivative acs.org | Zn²⁺ | Two-Photon Excitation | 15.1 pM | Suitable for monitoring intracellular free zinc ions. |
| Quinoline-tagged organic probe rsc.org | Zn²⁺ | CHEF | 5 ppb | Chelation-enhanced fluorescence in aqueous medium. |
| Quinoline-based probe rsc.org | Cu²⁺/Cu⁺ | CHEF | 1.03 µM | Differential colorimetric approach for distinguishing oxidation states. |
Incorporation into Nanomaterials for Advanced Functional Systems
Surface Functionalization of Nanoparticles for Targeted Applications
Immobilizing functional molecules onto the surface of nanoparticles creates advanced materials with combined and often enhanced properties. scispace.com this compound can be effectively used to functionalize various nanoparticles, including silica (B1680970), gold, and magnetic nanoparticles. The 3-amino group serves as a versatile chemical handle for covalent attachment to nanoparticle surfaces that have been pre-activated with appropriate functional groups (e.g., carboxylates, epoxides, or N-hydroxysuccinimide esters). nih.gov
For instance, analogous to the functionalization of silica nanoparticles with 5-chloro-8-quinolinol for ion removal, this compound can be grafted onto silica surfaces. nih.govacs.org This creates a solid-state sensor material that is potentially reusable and can be easily separated from the sample medium. Functionalizing magnetic nanoparticles with this quinolinol derivative could allow for magnetic separation and concentration of a target analyte prior to fluorescence-based quantification. Furthermore, modifying the surface of gold nanoparticles can leverage plasmonic effects to enhance or modulate the fluorescence of the attached quinolinol moiety, potentially leading to sensors with even greater sensitivity.
Encapsulation Strategies within Drug Delivery Vehicles (focus on compound function, not administration)
Nanocarriers such as liposomes, micelles, and polymeric nanoparticles are extensively studied for encapsulating active molecules to improve their stability and solubility. researchgate.net this compound can be encapsulated within these vehicles, protecting it from degradation in a biological environment until it reaches a target site. The function of the compound upon release is paramount.
Once released from its delivery vehicle, for example, within a specific cellular compartment, the this compound molecule can function as an intracellular fluorescent probe. Its environmentally sensitive fluorescence could report on changes in local polarity or pH within organelles. Alternatively, if the quinoline scaffold is designed to have therapeutic activity, as many quinoline derivatives do, its function upon release would be to interact with its intracellular target. nih.govnih.gov Studies on quinoline-based polymeric drugs have shown that the release rate can be controlled, for instance, by pH, allowing for triggered release in specific environments like the acidic microenvironment of a tumor or within an endosome. nih.govresearchgate.net The encapsulation thus serves to transport the functional quinolinol unit to its site of action, where it can then perform its intended role as a sensor or therapeutic agent.
Role in Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The molecular structure of this compound is rich with features that can drive self-assembly into ordered, higher-level structures. rsc.org The primary interactions governing this assembly would be hydrogen bonding and π–π stacking. nih.gov
The 4-hydroxyl group and the 3-amino group are excellent hydrogen bond donors and acceptors. This can lead to the formation of robust hydrogen-bonded networks, connecting molecules into tapes, sheets, or more complex three-dimensional architectures. Theoretical studies on 8-hydroxyquinoline derivatives have quantified the significant energy of these interactions, confirming their critical role in forming supermolecular structures. nih.gov
Simultaneously, the planar, aromatic quinoline ring system is prone to π–π stacking interactions, where the electron clouds of adjacent rings interact favorably. nih.gov These stacking interactions would work in concert with hydrogen bonding to stabilize the resulting supramolecular assembly. The bromine atom at the 6-position could also participate in halogen bonding, a directional interaction between the halogen and a Lewis base, further guiding the assembly process. mdpi.com The ability to form such ordered, self-assembled structures is foundational for creating novel functional materials, such as organic semiconductors, porous frameworks, and stimuli-responsive gels.
Future Research Directions and Unexplored Avenues for 6 Bromo 3 Amino 4 Quinolinol
Discovery of Novel Biological Targets and Mechanistic Pathways
Future research should prioritize the identification of novel biological targets and the elucidation of the mechanistic pathways of 6-Bromo-3-Amino-4-quinolinol. The quinoline (B57606) scaffold is prevalent in compounds with a wide array of biological activities. For instance, various quinoline derivatives have been investigated as inhibitors of kinases such as epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor-2 (HER-2), which are crucial targets in oncology. Other related compounds have shown potential as topoisomerase inhibitors or as agents that induce apoptosis in cancer cells.
Furthermore, the 4-quinolone core is associated with antibacterial properties. Some 5-amino-4-quinolones have been identified as potent agents against Gram-positive bacteria, acting by disrupting bacterial membranes. Investigating whether this compound shares these or other mechanisms is a crucial first step. A systematic approach involving high-throughput screening against diverse target panels, including kinases, proteases, and microbial enzymes, could uncover novel activities.
Table 1: Potential Biological Targets for this compound Based on Related Structures
| Target Class | Specific Examples | Potential Therapeutic Area | Reference |
|---|---|---|---|
| Receptor Tyrosine Kinases | EGFR, HER-2 | Oncology | |
| Topoisomerases | Topoisomerase I | Oncology | |
| Bacterial Membranes | N/A (Mechanism-based) | Infectious Diseases |
Exploration of Synergistic Effects in Combination with Other Agents (preclinical models)
A significant avenue for future preclinical research is the exploration of synergistic effects when this compound is used in combination with other therapeutic agents. Should the compound demonstrate activity as a kinase inhibitor, for example, it could be evaluated alongside standard-of-care chemotherapies or other targeted therapies in cancer cell line models. The goal of such studies would be to identify combinations that achieve a greater therapeutic effect at lower concentrations, potentially overcoming drug resistance mechanisms. Preclinical models, including co-culture systems and patient-derived xenografts, would be essential for validating these synergistic interactions.
Development of Advanced Analytical Techniques for Real-Time Monitoring in Complex Matrices
To support preclinical pharmacokinetic and pharmacodynamic studies, the development of advanced and sensitive analytical techniques is necessary. Future work should focus on creating robust methods for the real-time monitoring and quantification of this compound and its potential metabolites in complex biological matrices such as plasma, tissues, and urine. Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) would be suitable for achieving high sensitivity and specificity. The development of such assays is fundamental for accurately characterizing the compound's absorption, distribution, metabolism, and excretion (ADME) profile in preclinical models.
Addressing Challenges in Compound Optimization and Lead Development (preclinical scope)
The structure of this compound offers multiple points for chemical modification to address challenges in lead development. Structure-activity relationship (SAR) studies will be critical to optimize its potency, selectivity, and drug-like properties. Research on related quinoline derivatives has shown that modifications at various positions on the quinoline ring can significantly impact biological activity and physicochemical characteristics.
Key optimization strategies could include:
Modification of the 6-bromo substituent: Exploring alternative halogen or lipophilic groups to modulate potency and metabolic stability.
Derivatization of the 3-amino group: Acylation or alkylation to alter hydrogen bonding capacity and pharmacokinetic properties.
Substitution on the quinolinol core: Adding diverse functional groups to other available positions to enhance target engagement and selectivity.
These efforts in medicinal chemistry, guided by biological screening, are essential for transforming a hit compound into a viable preclinical lead candidate.
Predictive Modeling for ADME (Absorption, Distribution, Metabolism, Excretion) Properties in Preclinical Systems
In the early stages of drug discovery, in silico predictive modeling can significantly reduce the time and resources required for development. For this compound, computational tools can be used to predict its ADME properties, a critical step as unfavorable pharmacokinetics are a major cause of compound attrition. Numerous platforms and algorithms are available to model the ADME profiles of quinoline derivatives and other small molecules. These models use quantitative structure-activity relationships (QSAR) and machine learning to correlate chemical structures with ADME parameters. This approach helps prioritize analogs with more favorable predicted pharmacokinetics for synthesis and experimental testing.
Table 2: Key ADME Parameters for In Silico Prediction in Preclinical Systems
| Parameter | Description | Importance in Preclinical Development |
|---|---|---|
| A bsorption | Prediction of oral bioavailability, intestinal absorption, and cell permeability (e.g., Caco-2). | Determines potential for oral administration. |
| D istribution | Prediction of plasma protein binding, blood-brain barrier penetration, and volume of distribution. | Influences efficacy and potential for off-target effects. |
| M etabolism | Identification of potential metabolic sites by cytochrome P450 enzymes. | Assesses metabolic stability and potential for drug-drug interactions. |
| E xcretion | Prediction of clearance pathways (renal, hepatic). | Determines the compound's half-life in the body. |
Expansion into Novel Therapeutic Areas or Technological Applications beyond current scope
The inherent versatility of the quinoline scaffold suggests that the applications for this compound could extend beyond initial findings. Quinolone derivatives have been explored for a multitude of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. Future research could screen the compound against targets relevant to these and other disease areas, such as neurodegenerative disorders or autoimmune diseases. Furthermore, some quinolinol compounds exhibit unique fluorescence properties, opening avenues for their use as chemical sensors or probes in biological imaging applications.
Integration with Artificial Intelligence and Machine Learning for Accelerated Research and Discovery
The integration of artificial intelligence (AI) and machine learning (ML) offers a paradigm shift in the speed and efficiency of drug discovery. These technologies can be applied to nearly every aspect of the research and discovery process for this compound. AI algorithms can analyze vast biological datasets to identify and validate novel drug targets. Generative AI models can design new derivatives with optimized properties, such as enhanced binding affinity or improved ADME profiles, before they are synthesized. AI can also predict viable synthetic routes, streamlining the medicinal chemistry workflow. By employing AI and ML, researchers can more rapidly screen virtual libraries, prioritize candidates, and accelerate the entire preclinical development timeline.
Q & A
Q. How can open-data principles improve reproducibility in this compound research?
- Methodology :
- Data Sharing : Deposit synthetic protocols, spectral data, and bioassay results in public repositories (e.g., Zenodo) following FAIR principles .
- Collaborative Validation : Partner with independent labs to replicate key findings, addressing contradictions in catalytic or biological studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
